molecular formula C20H30N2O5 B3949957 N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate

N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949957
M. Wt: 378.5 g/mol
InChI Key: JDXIYCUGSNJWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate, also known as IBMPFD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBMPFD is a piperidine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has been shown to increase the release of dopamine and serotonin in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the activation of certain receptors. These effects may contribute to the therapeutic potential of this compound in various diseases.

Advantages and Limitations for Lab Experiments

N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, this compound also has some limitations, including its relatively high cost and the complex synthesis process required to obtain it.

Future Directions

There are several future directions for research on N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate. One potential direction is the further investigation of its mechanism of action, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is the synthesis of new piperidine derivatives based on this compound, which may have even greater therapeutic potential. Additionally, more research is needed to fully understand the advantages and limitations of this compound for lab experiments, and to develop more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a complex multistep process and has been extensively studied for its potential therapeutic effects in various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods for this compound.

Scientific Research Applications

N-isobutyl-1-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to investigate the role of certain neurotransmitters in the brain. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and schizophrenia. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other piperidine derivatives with potential therapeutic applications.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.C2H2O4/c1-14(2)12-19-18(21)17-8-10-20(11-9-17)13-16-6-4-15(3)5-7-16;3-1(4)2(5)6/h4-7,14,17H,8-13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXIYCUGSNJWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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